Propanedioic acid, ethylphenoxy- is a chemical compound classified as a dicarboxylic acid. Its structure features two carboxyl groups (-COOH) attached to a central carbon atom, along with an ethylphenoxy group. This compound is recognized for its versatility in various chemical reactions and has applications across multiple fields including chemistry, biology, and industry. The compound is also known by its CAS Registry Number 61672-48-8 and has the molecular formula C11H12O5, with a molecular weight of approximately 224.21 g/mol .
Propanedioic acid, ethylphenoxy- can be synthesized from the reaction of ethylphenol with chloroacetic acid, leading to the formation of ethylphenoxyacetic acid. This intermediate undergoes further reactions to yield propanedioic acid, ethylphenoxy- through malonic ester synthesis.
As a dicarboxylic acid, propanedioic acid, ethylphenoxy- falls under the category of organic compounds characterized by two carboxylic acid functional groups. Its classification allows it to participate in a variety of chemical reactions typical for dicarboxylic acids, such as esterification and decarboxylation.
The synthesis of propanedioic acid, ethylphenoxy- can be achieved through several methods:
In industrial settings, the synthesis process is optimized for high yield and purity. Key steps include:
Propanedioic acid, ethylphenoxy- has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C11H12O5 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | 2-Ethyl-2-phenoxypropanedioic acid |
InChI Key | GPQPWRYYKBVZDW-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)O)(C(=O)O)OC1=CC=CC=C1 |
This structural data provides insight into its reactivity and potential interactions with other molecules .
Propanedioic acid, ethylphenoxy- can engage in various chemical reactions:
The reactions can yield various products depending on the conditions applied:
The mechanism of action for propanedioic acid, ethylphenoxy- involves its interaction with specific biological targets and pathways. It may act as an inhibitor for certain enzymes or modulate metabolic pathways within biological systems. The precise mechanism varies based on the context and ongoing research continues to explore these interactions further .
Propanedioic acid, ethylphenoxy- exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | 560.14 K |
Melting Point | 407.90 K |
Density | Variable based on state |
pH (in solution) | Typically acidic |
These properties are essential for understanding its behavior in various applications .
Propanedioic acid, ethylphenoxy- has diverse applications across scientific fields:
CAS No.: 1260141-27-2
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4